1-(Furan-2-YL)dodecan-1-one
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Overview
Description
1-(Furan-2-YL)dodecan-1-one is an organic compound with the molecular formula C₁₆H₂₆O₂. It is characterized by the presence of a furan ring attached to a dodecanone chain. This compound is part of the furan family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-YL)dodecan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-furyl lithium with dodecanoyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen, and requires a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions between furan derivatives and long-chain acyl chlorides. The process is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-YL)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the dodecanone chain can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and reduced ketones.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
1-(Furan-2-YL)dodecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)dodecan-1-one is largely dependent on its chemical structure. The furan ring can interact with various biological targets through π-π interactions and hydrogen bonding. The carbonyl group in the dodecanone chain can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Furylmethanol: A furan derivative with a hydroxyl group, used in the synthesis of pharmaceuticals and fragrances.
2-Furoic Acid: An oxidized form of furan, used as a precursor in the synthesis of various chemicals.
Furfuryl Alcohol: A furan derivative with an alcohol group, used in the production of resins and polymers.
Uniqueness
1-(Furan-2-YL)dodecan-1-one is unique due to its long dodecanone chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications in non-polar environments. Additionally, the presence of both the furan ring and the dodecanone chain allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
6790-18-7 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-(furan-2-yl)dodecan-1-one |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)16-13-11-14-18-16/h11,13-14H,2-10,12H2,1H3 |
InChI Key |
BCYRZOFMIFVHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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